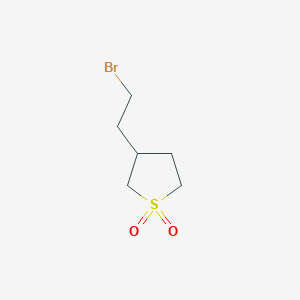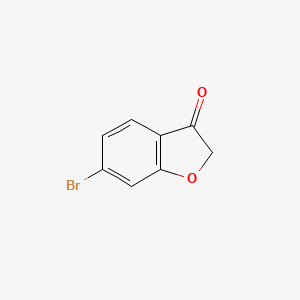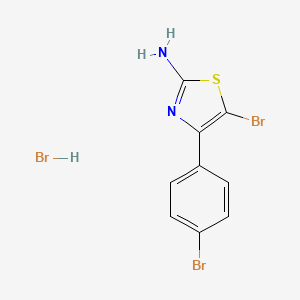
5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The amine group is a common site of reactivity and can undergo various reactions, such as acylation or alkylation.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine, exhibit significant antimicrobial and anti-proliferative activities. For instance, N-Mannich bases of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against pathogenic bacteria and yeast-like fungus, Candida albicans. They displayed potent activity against Gram-positive bacteria. Moreover, these compounds have been tested for anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, showing promising results (Al-Wahaibi et al., 2021).
Synthesis Techniques
Research has also focused on the synthesis of 5-amino-1,3,4-oxadiazoles, providing new methods for their production. For example, a synthesis based on the reaction of guanidine with benzhydroxamyl chloride was developed, offering a general approach for producing these compounds (Eloy & Lenaers, 1966).
Antifungal Activity
Studies on oxadiazole derivatives, including those similar to this compound, revealed significant antifungal activities. A novel series of these derivatives demonstrated promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies also indicated that these compounds could serve as scaffolds for developing potent antifungal drugs (Nimbalkar et al., 2016).
Molecular Docking and Structural Analysis
Research has also involved molecular docking studies and structural analysis of 1,3,4-oxadiazole derivatives. These studies are crucial for understanding the mechanism of action of these compounds and their potential applications in medicinal chemistry, particularly in developing therapies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Electronic Structure and Synthesis
Other research efforts have focused on the synthesis of various 1,3,4-oxadiazole derivatives and studying their electronic structures. These studies contribute to the understanding of the chemical properties of such compounds and their potential applications in various fields, including pharmaceuticals (Aydogan et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAJXXDOWLJHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


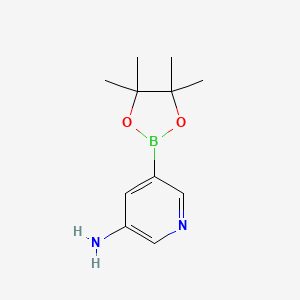
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)

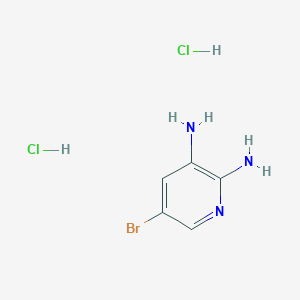


![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)

